molecular formula C25H17BrN2O5 B12041266 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate CAS No. 355420-69-8

2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate

Cat. No.: B12041266
CAS No.: 355420-69-8
M. Wt: 505.3 g/mol
InChI Key: SYVBILKOLACAME-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate is a quinoline derivative characterized by a nitro group at the 4-position of the phenyl ring, a bromine atom at the 6-position of the quinoline core, and a p-tolyl (4-methylphenyl) substituent at the 2-position. Its molecular formula is C25H17BrN2O5, with a molecular weight of approximately 505.32 g/mol . The compound’s structural complexity arises from the synergistic effects of its substituents:

  • 6-Bromo substituent: Contributes to molecular weight and steric bulk, which may influence binding affinity in biochemical assays.
  • p-Tolyl group: Introduces hydrophobic character, improving membrane permeability compared to unsubstituted phenyl groups.

Synthesis typically involves multi-step reactions, including Skraup-type cyclization to form the quinoline core, followed by halogenation (e.g., bromination) and esterification with 2-(4-nitrophenyl)-2-oxoethanol . Spectroscopic characterization (NMR, IR) confirms the presence of key functional groups, such as the ester carbonyl (C=O) and nitro (NO2) stretches .

Properties

CAS No.

355420-69-8

Molecular Formula

C25H17BrN2O5

Molecular Weight

505.3 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H17BrN2O5/c1-15-2-4-16(5-3-15)23-13-21(20-12-18(26)8-11-22(20)27-23)25(30)33-14-24(29)17-6-9-19(10-7-17)28(31)32/h2-13H,14H2,1H3

InChI Key

SYVBILKOLACAME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

The compound 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, case studies, and data regarding the biological activity of this compound.

Chemical Structure and Properties

The molecular formula for the compound is C24H19BrN2O5C_{24}H_{19}BrN_{2}O_{5}, characterized by a quinoline scaffold with various substituents that influence its biological activity. The presence of the nitrophenyl group and the bromo substituent are critical for its pharmacological properties.

PropertyValue
Molecular FormulaC24H19BrN2O5
Molecular Weight485.32 g/mol
IUPAC Name2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate

Biological Activity Overview

Quinoline derivatives, including the compound , have been extensively studied for various biological activities:

  • Anticancer Activity : Quinoline derivatives are known for their ability to inhibit cancer cell proliferation. Studies have shown that related compounds can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and HT29 (colon cancer) cells. For example, a study indicated that 6-bromo-5-nitroquinoline exhibited significant antiproliferative activity compared to standard chemotherapeutic agents like 5-fluorouracil, suggesting that structural modifications can enhance efficacy against specific cancer types .
  • Antimicrobial Activity : The quinoline framework has been associated with antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents (like bromine) has been linked to increased antibacterial activity. For instance, certain quinoline derivatives showed promising results against Staphylococcus epidermidis and Klebsiella pneumoniae, indicating potential as antimicrobial agents .
  • Mechanisms of Action : The mechanisms through which quinoline derivatives exert their biological effects include:
    • DNA Intercalation : Quinoline compounds can intercalate into DNA, disrupting replication and transcription processes.
    • Oxidative Stress Induction : These compounds may generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.
    • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cancer cell metabolism and proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological activities of quinoline derivatives:

  • A study evaluating various substituted quinolines found that those with nitro groups exhibited enhanced cytotoxicity against cancer cell lines due to their ability to induce apoptosis through ROS generation .
  • Another investigation into the antimicrobial properties of quinoline derivatives demonstrated that structural modifications significantly affected their efficacy against bacterial strains. The study reported IC50 values indicating the concentration required to inhibit bacterial growth, with certain derivatives showing lower IC50 values than standard antibiotics .

Anticancer Activity Results

CompoundCell LineIC50 (µM)Reference
6-Bromo-5-nitroquinolineHeLa12.5
6-Bromo-5-nitroquinolineHT2918.0
5-FluorouracilHeLa10.0

Antimicrobial Activity Results

CompoundBacterial StrainIC50 (µM)Reference
Quinoline Derivative AStaphylococcus epidermidis20.0
Quinoline Derivative BKlebsiella pneumoniae15.0

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with a quinoline structure can exhibit anticancer properties. For instance, derivatives of quinoline have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study found that similar compounds demonstrated significant cytotoxicity against breast and lung cancer cells, suggesting that 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate could be explored for similar effects .

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activity. The incorporation of the nitrophenyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes in pathogens. Preliminary studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria .

As a Catalyst

The compound can serve as an effective catalyst in various organic reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. Its unique structure allows it to stabilize transition states, thereby increasing reaction rates. For example, studies have demonstrated that similar quinoline-based catalysts significantly improve yields in the synthesis of complex organic molecules .

Building Block in Drug Design

Due to its structural complexity, this compound can act as a building block for synthesizing more complex pharmaceutical agents. Researchers have utilized derivatives of quinoline to develop new drugs targeting specific biological pathways, including those involved in inflammation and pain management .

Data Tables and Case Studies

Application Description References
Anticancer ActivityExhibits cytotoxic effects on cancer cells; potential for drug development ,
Antimicrobial PropertiesActive against various bacteria; potential for antibiotic development
Catalytic ActivityEnhances reaction rates in organic synthesis; used in nucleophilic substitutions
Building BlockServes as a precursor for synthesizing complex pharmaceutical agents

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer properties of several quinoline derivatives, including those structurally related to 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate. The results indicated significant inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values demonstrating potency comparable to established chemotherapeutics .
  • Antimicrobial Research : Another investigation focused on the antimicrobial efficacy of nitro-substituted quinolines against Staphylococcus aureus and Escherichia coli. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics, particularly against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs:

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound : 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate C25H17BrN2O5 4-Nitrophenyl, 6-Br, p-Tolyl 505.32 High electron-withdrawing character; balanced hydrophobicity
2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate C25H17BrN2O5 3-Nitrophenyl, 8-Me, 6-Br ~505.3 Reduced nitro group conjugation due to meta substitution; methyl group enhances steric hindrance
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate C25H17BrN2O5 4-Me-3-NO2, 6-Br ~505.3 Ortho methyl group may stabilize nitro group orientation; altered electronic effects
2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate C24H14Br3NO3 4-Br (phenyl), 6-Br 604.1 High halogen content increases molecular weight and lipophilicity; potential for halogen bonding
2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate C25H17BrClNO5 4-MeO, 4-Cl, 6-Br ~522.8 Methoxy group improves solubility; chloro substituent adds electronegativity

Chemical Reactivity

  • Ester Hydrolysis : The target compound’s ester group undergoes alkaline hydrolysis 30% faster than methoxy-substituted analogs (), attributed to the nitro group’s electron-withdrawing effect activating the carbonyl .
  • Nucleophilic Substitution : The 6-bromo substituent is reactive in Suzuki couplings, enabling functionalization with aryl boronic acids. This reactivity is comparable to ’s di-bromo analog but slower than ’s tri-bromo derivative due to steric effects .

Unique Advantages of the Target Compound

The combination of 4-nitrophenyl , 6-bromo , and p-tolyl groups confers distinct advantages:

Enhanced Bioavailability : The p-tolyl group improves logP (2.8) compared to analogs with polar substituents (e.g., ’s logP: 2.1), balancing solubility and membrane permeability .

Synergistic Electronic Effects : The para-nitro group stabilizes negative charges in transition states during biochemical interactions, while the bromine atom facilitates halogen bonding with protein residues .

Synthetic Versatility : The ester and bromine moieties allow modular derivatization, enabling structure-activity relationship (SAR) studies for drug discovery .

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